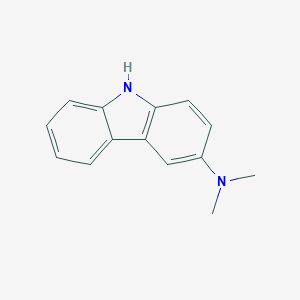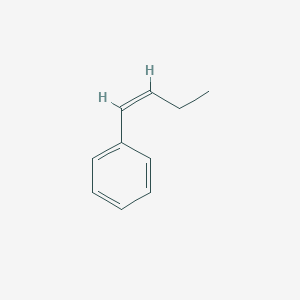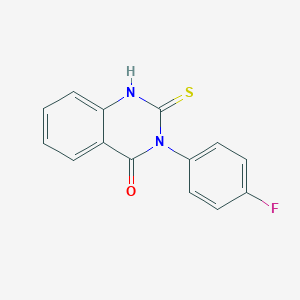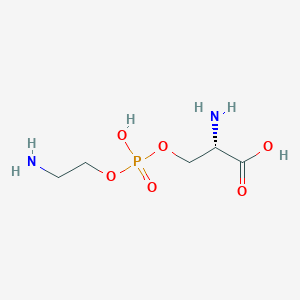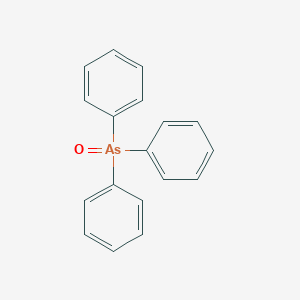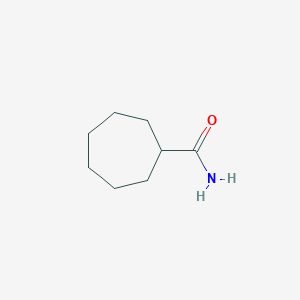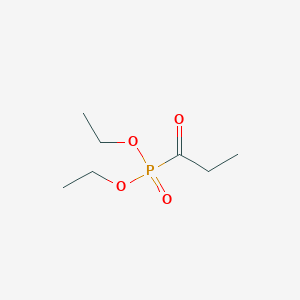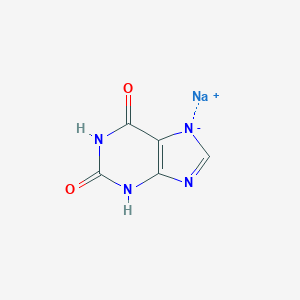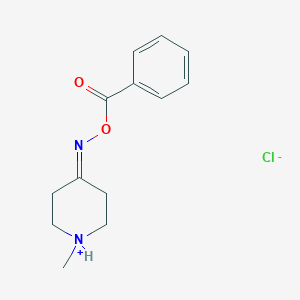
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, also known as MPOH, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. MPOH has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various neurological disorders.
Mecanismo De Acción
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on acetylcholinesterase, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of various diseases. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for investigating the mechanisms of various neurological disorders, particularly Alzheimer's disease. However, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride also has some limitations. It can be difficult to synthesize and purify, and it has a relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are several future directions for research on 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride. One area of interest is in the development of new and more efficient synthesis methods. Another area of interest is in the identification of new applications for 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in the treatment of various neurological and inflammatory disorders. Finally, there is a need for further research on the mechanisms of action of 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, particularly in the context of its effects on reactive oxygen species and inflammation.
Métodos De Síntesis
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride is typically synthesized through a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with chloroacetyl chloride to form 1-chloro-4-methylpiperidine. This compound is then reacted with hydroxylamine hydrochloride to form 1-methylpiperidin-4-one oxime, which is subsequently reacted with phenyl isocyanate to form 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques in the brain. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to inhibit the formation of these plaques, suggesting that it may have therapeutic potential for treating Alzheimer's disease.
Propiedades
Número CAS |
1515-48-6 |
|---|---|
Nombre del producto |
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride |
Fórmula molecular |
C13H17ClN2O2 |
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
[(1-methylpiperidin-1-ium-4-ylidene)amino] benzoate;chloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-9-7-12(8-10-15)14-17-13(16)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
Clave InChI |
VCIXNIGDLQPFIC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
SMILES canónico |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
Sinónimos |
1-METHYLPIPERIDIN-4-ONE PHENYLCARBONYL OXIME HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



